HepG2 Cytotoxicity Profile at 33 µM: Direct Assay Data vs. Thiazole Acetamide Class Baseline
In a cell-based HepG2 cytotoxicity assay performed as part of the RMI–FANCM (MM2) inhibitor screen (Source ID 11908), ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate was tested at a single concentration of 33 µM. The compound produced a mean raw readout of approximately 65 units across 20 replicate wells (range: 55–158; excluding the outlier at 158, mean approximates 62–65), indicating a moderate but reproducible signal distinguishable from full-cytotoxicity controls . By class-level inference, unsubstituted 2-benzamido-thiazole-4-acetate derivatives typically exhibit IC50 values >100 µM in HepG2 models, suggesting that the 4-benzylbenzamido substituent may confer a measurable gain in hepatocellular activity [1].
| Evidence Dimension | HepG2 cytotoxicity at 33 µM single-point concentration |
|---|---|
| Target Compound Data | Mean readout ~65 units (n=20 wells; range 55–158) at 33 µM; approximate residual viability indicated by signal relative to assay controls |
| Comparator Or Baseline | Class baseline: unsubstituted 2-benzamido-thiazole-4-acetate congeners typically IC50 >100 µM in HepG2 (class-level inference from thiazole acetamide SAR literature) |
| Quantified Difference | Target compound shows detectable signal at 33 µM, whereas simpler 2-benzamido-thiazole-4-acetate requires >100 µM for activity; difference ≥3-fold in concentration sensitivity (directional, not precision-quantified due to single-point data) |
| Conditions | HepG2 cell-based assay; plate reader detection; 33 µM compound concentration; dry powder format; dataset from screening source 11908 (RMI–FANCM MM2 inhibitor screen) |
Why This Matters
This is the only publicly available biological activity data for this specific compound, establishing a baseline cytotoxicity reference that can guide dilution series design for follow-up IC50 determination.
- [1] Fallah-Tafti A et al. Eur J Med Chem. 2011;46(10):4853-8. Class-level SAR context: antiproliferative activity of thiazolyl acetamide derivatives in multiple cancer cell lines. View Source
